4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
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Description
4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H12ClN3S2 and its molecular weight is 309.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Heterocyclic Chemistry
The compound 4-(4-methylthiophen-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a part of a broad category of heterocyclic compounds that have shown a wide range of applications in chemical synthesis and pharmaceutical research. Its structure suggests its utility in synthesizing complex heterocyclic frameworks, which are often found in pharmaceuticals and biologically active molecules. For instance, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes, leading to various heterocycles like thiazole derivatives, highlights the potential use of structurally similar compounds in generating novel therapeutic agents (I. Shibuya, 1984).
Quantum Chemical Analysis and Tautomerism
The compound's related chemical entity, N‐(Pyridin‐2‐yl)thiazol‐2‐amine, showcases dynamic tautomerism and divalent N(I) character, underscoring the significance of such molecules in exploring fundamental chemical properties and reactions. Quantum chemical analyses reveal multiple isomeric structures and electron donating properties, suggesting potential applications in designing compounds with specific electronic and photophysical properties for sensors or organic electronic materials (Sonam Bhatia, Yogesh J. Malkhede, P. Bharatam, 2013).
Properties
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-9-5-12(17-7-9)11-8-18-13(16-11)15-10-3-2-4-14-6-10;/h2-8H,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLHVWNRZQYJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.